methylsulfonyl(1,2-13C2)cyclohexatriene

Catalog No.
S13455559
CAS No.
M.F
C7H8O2S
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methylsulfonyl(1,2-13C2)cyclohexatriene

Product Name

methylsulfonyl(1,2-13C2)cyclohexatriene

IUPAC Name

methylsulfonyl(1,2-13C2)cyclohexatriene

Molecular Formula

C7H8O2S

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i5+1,7+1

InChI Key

JCDWETOKTFWTHA-FBJYZXDHSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1

Isomeric SMILES

CS(=O)(=O)[13C]1=[13CH]C=CC=C1

Methylsulfonyl(1,2-13C2)cyclohexatriene is a specialized chemical compound characterized by its unique structure and isotopic labeling. It is derived from cyclohexatriene, a strained cyclic alkene with the molecular formula C₆H₆. The methylsulfonyl group introduces significant functional diversity, enhancing the compound's reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The isotopic labeling with carbon-13 (13C^{13}C) allows for detailed tracking in metabolic studies and reaction mechanisms.

Due to its reactive nature:

  • Cycloadditions: This compound can participate in cycloaddition reactions, forming larger cyclic structures.
  • Nucleophilic Additions: The presence of the methylsulfonyl group makes it susceptible to nucleophilic attack, allowing for the introduction of new functional groups.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other products.

These reactions are facilitated by the inherent strain within the cyclohexatriene structure, which promotes reactivity compared to more stable cyclic compounds .

  • Anticancer Agents: Some cycloalkenes have been explored for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Compounds: The unique structure may confer activity against various pathogens.

Further research is necessary to elucidate specific biological interactions and therapeutic potentials of this compound.

The synthesis of methylsulfonyl(1,2-13C2)cyclohexatriene typically involves several steps:

  • Preparation of Cyclohexatriene: This can be achieved through methods such as elimination reactions from precursors or via rearrangement of suitable alkenes.
  • Introduction of Methylsulfonyl Group: This step often involves electrophilic substitution or nucleophilic attack on a suitable precursor containing a sulfonyl chloride or sulfonic acid derivative.
  • Isotopic Labeling: Incorporation of 13C^{13}C isotopes can be done during the synthesis using labeled precursors or through specific synthetic routes that allow for selective incorporation.

These methods are designed to optimize yield and purity while ensuring the integrity of the isotopic labeling .

Methylsulfonyl(1,2-13C2)cyclohexatriene has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for more complex molecules in synthetic organic chemistry.
  • Metabolic Studies: The carbon-13 labeling allows researchers to trace metabolic pathways and reaction mechanisms in biological systems.
  • Material Science: The compound may be utilized in developing new materials due to its unique structural properties.

These applications highlight its versatility and importance in both academic research and industrial contexts.

Interaction studies involving methylsulfonyl(1,2-13C2)cyclohexatriene focus on understanding how this compound interacts with biological systems and other chemical entities. Potential areas include:

  • Enzyme Inhibition: Investigating how this compound may inhibit specific enzymes could provide insights into its potential therapeutic uses.
  • Receptor Binding Studies: Understanding its binding affinity to various receptors can help assess its bioactivity.

Such studies are critical for determining the practical utility of this compound in drug development and biochemical research .

Several compounds share structural similarities with methylsulfonyl(1,2-13C2)cyclohexatriene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-CyclohexadieneC6H8Less strained than cyclohexatriene; exhibits different reactivity patterns.
1,2-CyclohexadieneC6H8More stable than cyclohexatriene; commonly used in synthetic applications.
BenzeneC6H6Aromatic compound; serves as a benchmark for reactivity comparisons.
1,3-ButadieneC4H6A linear diene; useful in polymer synthesis; provides insight into reactivity trends.

Methylsulfonyl(1,2-13C2)cyclohexatriene stands out due to its unique combination of strain from the cyclohexatriene structure and the functionalization provided by the methylsulfonyl group. This combination enhances its reactivity profile compared to these similar compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

158.03121034 g/mol

Monoisotopic Mass

158.03121034 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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